6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
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Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Scientific Research Applications
Synthesis and Structural Characterization
Research on triazolopyridazine derivatives, including compounds similar to 6-((3-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine, focuses on their synthesis and structural characterization. These compounds are synthesized through various chemical reactions, often starting from specific azides or acetonitriles, and their structures are confirmed using techniques such as NMR, IR, and mass spectral studies, along with X-ray diffraction for crystal structure analysis (Biagi et al., 1999); (Sallam et al., 2021).
Biological Activities
Anticonvulsant and Antitumor Activity
Several studies have investigated the anticonvulsant and antitumor activities of triazolopyridazine derivatives. These compounds have been tested in various models, showing promising results against seizures and certain types of cancer cells. The research indicates that modifications to the triazolopyridazine structure can significantly influence their biological activity, highlighting the importance of specific substituents for enhancing their efficacy (Kelley et al., 1995); (Bhat et al., 2009).
Properties
IUPAC Name |
6-[(3-fluorophenyl)methylsulfanyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4S/c19-15-8-4-5-13(11-15)12-24-17-10-9-16-20-21-18(23(16)22-17)14-6-2-1-3-7-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXVGGGZTIYYJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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